Brilliant alizarine blue R
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Brilliant alizarine blue R is synthesized through a series of chemical reactions involving the condensation of 3-nitroalizarin, glycerol, and concentrated sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, sulfonation, and condensation reactions .
Chemical Reactions Analysis
Types of Reactions
Brilliant alizarine blue R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Brilliant alizarine blue R has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed as a staining agent in biological research to visualize cellular structures and components.
Medicine: It is used in histological staining to identify specific tissues and cells in medical research.
Industry: This compound is used in the textile industry for dyeing fabrics and in the production of colored materials .
Mechanism of Action
The mechanism of action of Brilliant alizarine blue R involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding is facilitated by the compound’s unique chemical structure, which allows it to interact with various functional groups on the target molecules. The pathways involved in its action include the formation of stable complexes with the target molecules, leading to changes in their properties and functions .
Comparison with Similar Compounds
Similar Compounds
Alizarin Red: Another anthraquinone dye used for similar applications in staining and dyeing.
Coomassie Brilliant Blue: A dye commonly used in protein staining and electrophoresis.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics
Uniqueness
Brilliant alizarine blue R is unique due to its specific chemical structure, which provides distinct staining properties and binding affinities compared to other similar compounds. Its ability to form stable complexes with various molecular targets makes it particularly useful in scientific research and industrial applications .
Properties
Molecular Formula |
C25H19N2NaO5S2 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
sodium;3-[[(5,6-dioxo-12H-benzo[a]phenothiazin-9-yl)-ethylamino]methyl]benzenesulfonate |
InChI |
InChI=1S/C25H20N2O5S2.Na/c1-2-27(14-15-6-5-7-17(12-15)34(30,31)32)16-10-11-20-21(13-16)33-25-22(26-20)18-8-3-4-9-19(18)23(28)24(25)29;/h3-13,26H,2,14H2,1H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
YBHZXJSGAKXZTR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)NC4=C(S3)C(=O)C(=O)C5=CC=CC=C54.[Na+] |
Origin of Product |
United States |
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